Glysobuzole

Overview

Description

Isobuzole, also known as glysobuzole, is an oral antidiabetic drug that is taken once daily by oral administration. It is water-soluble and becomes pharmaceutically active within the gastrointestinal tract. Isobuzole is a sulfonamide derivative similar to sulfonylureas and has antihyperglycemic activity, meaning it can lower blood glucose levels by increasing the release of insulin from pancreatic beta cells .

Preparation Methods

The synthesis of isobuzole involves three main reagents: p-anisylsulfonyl chloride, thiosemicarbazide, and isovaleric acid . The general pathway for synthesizing sulfonamides, including isobuzole, is through a substitution reaction involving an amine and a sulfonyl chloride. Alternatively, this can be done with sulfonate esters and ammonia. no literature can be found on such an alternative pathway for the synthesis of isobuzole .

Thiosemicarbazide Acylation: Thiosemicarbazide undergoes acylation to form a monothiodiacylhydrazine under the influence of a carboxylic acid such as isovaleric acid. The acid donates an acyl group to the thiosemicarbazide.

Cyclization: The intermediate compound cyclizes under the influence of an acid catalyst to form the five-membered ring in the structure.

Chemical Reactions Analysis

Isobuzole undergoes various chemical reactions, including:

Oxidation: Isobuzole can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Isobuzole can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the sulfonamide group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Isobuzole has several scientific research applications, including:

Chemistry: It is used as a model compound in the study of sulfonamide derivatives and their reactivity.

Biology: Isobuzole is studied for its effects on insulin release and glucose metabolism.

Medicine: It is used in the treatment of type 2 diabetes due to its antihyperglycemic activity.

Industry: Isobuzole is used in the pharmaceutical industry for the development of antidiabetic drugs.

Mechanism of Action

Isobuzole exerts its effects by binding to sulfonylurea-specific receptors on pancreatic beta cells. This binding blocks the ATP-dependent channels for potassium, stopping the inflow of potassium ions and causing the cell membrane to depolarize. As a result, calcium diffuses into the cell, leading to the contraction of actomyosin filaments in beta cells and the release of insulin .

Comparison with Similar Compounds

Isobuzole is similar to other sulfonamide derivatives, particularly sulfonylureas. A compound very similar to isobuzole is glybuzole. Both compounds contain a hypoglycemic part that is structurally identical. The synthesis pathway of isobuzole is very similar to that of glybuzole .

Similar Compounds

- Glybuzole

- Sulfonylureas

- Thiazolidinediones

Isobuzole’s uniqueness lies in its specific structure, which includes a benzene ring connected to a thiadiazole via a sulfonamide, and its ability to modulate insulin release effectively .

Biological Activity

Glysobuzole, also known as isobuzole, is an oral antidiabetic medication primarily used to manage type 2 diabetes. It belongs to the sulfonamide class and exhibits significant biological activity through its antihyperglycemic properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy, metabolism, and potential adverse effects.

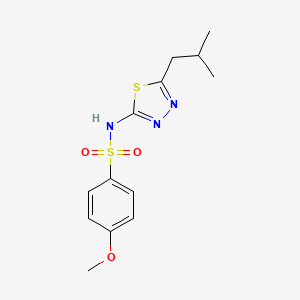

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 327.427 Dalton

- Systematic Name : 4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

This compound's structure features a benzene ring linked to a thiadiazole via a sulfonamide group, with an iso-butyl substituent on the thiadiazole. This configuration is crucial for its biological activity and interaction with insulin receptors .

This compound exerts its pharmacological effects primarily by stimulating insulin secretion from pancreatic beta cells. The mechanism involves:

- Binding to Sulfonylurea Receptors : this compound binds to specific receptors on pancreatic β-cells, which leads to the closure of ATP-sensitive potassium channels.

- Depolarization and Calcium Influx : This closure results in membrane depolarization, allowing calcium ions (Ca) to enter the cells.

- Insulin Secretion : The influx of calcium triggers the release of insulin into the bloodstream, effectively lowering blood glucose levels .

Efficacy and Clinical Findings

This compound has demonstrated significant efficacy in clinical settings:

- Antihyperglycemic Activity : It effectively lowers blood glucose levels by enhancing insulin release.

- Case Studies : In various clinical studies comparing this compound with other antidiabetic agents (e.g., metformin), it has been shown to improve glycemic control in patients with type 2 diabetes. For instance, a study involving 28,746 participants highlighted that this compound, when used in combination with metformin, resulted in better glycemic outcomes compared to monotherapy .

Table 1: Summary of Clinical Efficacy

| Study Type | Population Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Randomized Trials | 28,746 | 1-4 years | Improved glycemic control with combination therapy |

| Observational Studies | Varies | Varies | Significant reduction in HbA1c levels |

Metabolism and Pharmacokinetics

Upon oral administration, this compound is absorbed through the gastrointestinal tract. Its pharmacokinetic profile includes:

- Absorption : Rapid absorption in the intestine; recommended to take 30 minutes before meals for optimal effect.

- Metabolism : Undergoes hepatic metabolism primarily through N-acetylation and oxidation.

- Elimination : Excreted via urine as metabolites, which can sometimes lead to urinary tract complications due to precipitation of acetylated sulfonamides .

Adverse Effects

While this compound is effective in managing blood glucose levels, it may also cause several adverse effects:

- Hypoglycemia : Risk increases if dosages are not carefully monitored; insulin secretion can occur independently of blood glucose levels.

- Weight Gain : Common among users due to increased insulin levels.

- Gastrointestinal Issues : Nausea and skin irritation have been reported.

- Urinary Tract Infections : Increased susceptibility due to metabolite precipitation in the urinary tract .

Properties

IUPAC Name |

4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S2/c1-9(2)8-12-14-15-13(20-12)16-21(17,18)11-6-4-10(19-3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCBNYVJTNCPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046276 | |

| Record name | Glysobuzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-08-6 | |

| Record name | 4-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3567-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glysobuzole [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glysobuzole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glysobuzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYSOBUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887VHL8899 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.